![molecular formula C12H10ClNO4 B14222226 1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione CAS No. 541527-99-5](/img/structure/B14222226.png)
1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are widely used in medicinal chemistry due to their versatile biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of 4-chloro-3-methylbenzoic acid with pyrrolidine-2,5-dione. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
- 1-[(3-Chloro-4-methylbenzoyl)oxy]pyrrolidine-2,5-dione
- 1-[(4,5-Difluoro-2-methylbenzoyl)oxy]pyrrolidine-2,5-dione
- 1-[(4-Chloro-phenyl)pyrrolidine-2,5-dione]
Comparison: 1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Propiedades
Número CAS |
541527-99-5 |
|---|---|
Fórmula molecular |
C12H10ClNO4 |
Peso molecular |
267.66 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-chloro-3-methylbenzoate |
InChI |
InChI=1S/C12H10ClNO4/c1-7-6-8(2-3-9(7)13)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 |
Clave InChI |
NVBXTSOUFDARHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



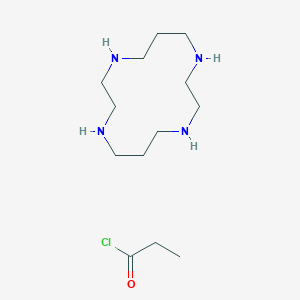
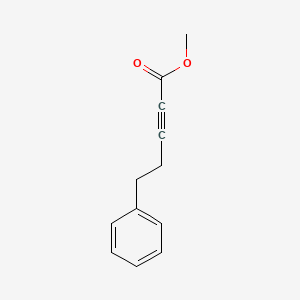
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)
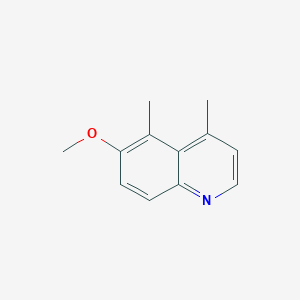
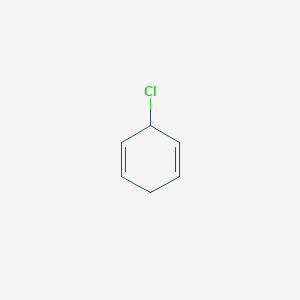
![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)
![4,6-Di([2,2'-bipyridin]-6-yl)pyrimidin-2(1H)-one](/img/structure/B14222190.png)

![1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-](/img/structure/B14222214.png)
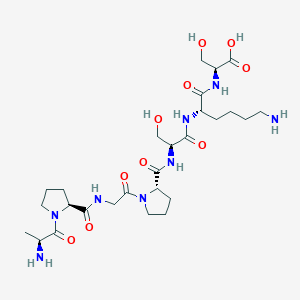
![Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14222221.png)
